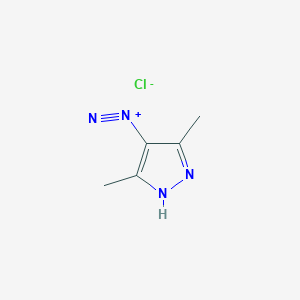
3,5-Dimethyl-1H-pyrazole-4-diazonium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dimethyl-1H-pyrazole-4-diazonium chloride is an organic compound that belongs to the class of diazonium salts. These compounds are known for their versatility in organic synthesis, particularly in the formation of azo compounds. The diazonium group is highly reactive, making this compound a valuable intermediate in various chemical reactions.
Vorbereitungsmethoden
The synthesis of 3,5-Dimethyl-1H-pyrazole-4-diazonium chloride typically involves the diazotization of 3,5-dimethyl-1H-pyrazole-4-amine. This process requires a threefold excess of concentrated mineral acid (such as hydrochloric acid, phosphoric acid, sulfuric acid, or tetrafluoroboric acid) and is performed in aqueous or alcoholic solutions to minimize side reactions . The reaction conditions are carefully controlled to ensure the stability of the diazonium salt.
Analyse Chemischer Reaktionen
3,5-Dimethyl-1H-pyrazole-4-diazonium chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other groups such as halides, hydroxyl, or cyano groups. Common reagents for these reactions include copper(I) chloride, copper(I) bromide, and potassium iodide.
Coupling Reactions: The compound can react with phenols or aromatic amines to form azo compounds, which are widely used as dyes and pigments.
Reduction Reactions: The diazonium group can be reduced to form the corresponding hydrazine derivative.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling with phenols typically yields azo dyes, while substitution with halides produces halogenated pyrazoles .
Wissenschaftliche Forschungsanwendungen
3,5-Dimethyl-1H-pyrazole-4-diazonium chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a reagent in organic transformations.
Medicine: Research has explored its use in the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3,5-Dimethyl-1H-pyrazole-4-diazonium chloride involves the reactivity of the diazonium group. This group can undergo electrophilic substitution reactions, where it acts as an electrophile and reacts with nucleophiles such as phenols or amines. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Vergleich Mit ähnlichen Verbindungen
3,5-Dimethyl-1H-pyrazole-4-diazonium chloride can be compared with other diazonium salts and pyrazole derivatives:
Similar Compounds: Other diazonium salts, such as 4-nitrobenzenediazonium chloride and 2,4,6-trimethylbenzenediazonium chloride, share similar reactivity but differ in their substituents and specific applications.
Eigenschaften
CAS-Nummer |
90773-45-8 |
|---|---|
Molekularformel |
C5H7ClN4 |
Molekulargewicht |
158.59 g/mol |
IUPAC-Name |
3,5-dimethyl-1H-pyrazole-4-diazonium;chloride |
InChI |
InChI=1S/C5H7N4.ClH/c1-3-5(7-6)4(2)9-8-3;/h1-2H3,(H,8,9);1H/q+1;/p-1 |
InChI-Schlüssel |
LCCFUTSJYWNCFN-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=C(C(=NN1)C)[N+]#N.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Methyl-3-{2-[6-(methylsulfanyl)-9h-purin-9-yl]ethyl}-1-nitrosourea](/img/structure/B14354531.png)
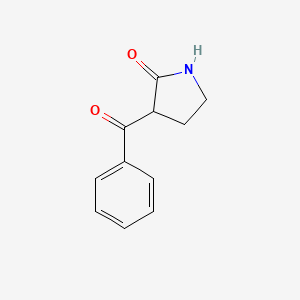

![1-Methyl-3-[(E)-(3-nitrophenyl)diazenyl]quinolin-2(1H)-one](/img/structure/B14354554.png)
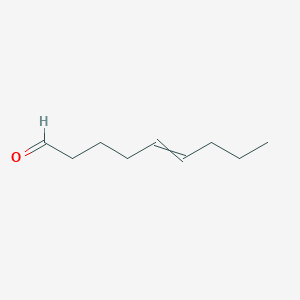
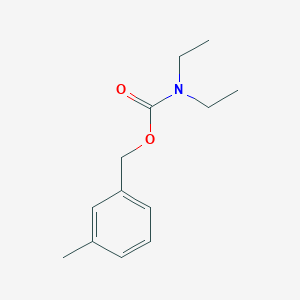

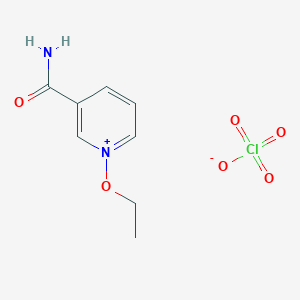
![(6Z)-6-[(4-Chlorophenyl)imino]-7-undecyl-1,3-benzoxazole-2,5(3H,6H)-dione](/img/structure/B14354582.png)

![S-Hexyl 4'-pentyl[1,1'-biphenyl]-4-carbothioate](/img/structure/B14354595.png)
![3-Cyclohexyl-5,6-dihydro-3H-[1,3]thiazolo[3,2-d]tetrazol-7-ium bromide](/img/structure/B14354603.png)

